2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can be achieved through a multi-step process. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) has been explored as a method for the solvent-free synthesis of related compounds, which could be adapted for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitrile and hydroxyl groups can facilitate binding to target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- 2-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile distinguishes it from similar compounds.
Properties
Molecular Formula |
C15H11BrN2OS |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H11BrN2OS/c16-10-4-5-13(19)9(6-10)8-18-15-12(7-17)11-2-1-3-14(11)20-15/h4-6,8,19H,1-3H2/b18-8+ |
InChI Key |
BXODHNKFPZENSS-QGMBQPNBSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.